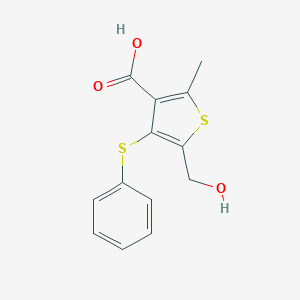

![molecular formula C9H8N4S B510445 8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 296263-69-9](/img/structure/B510445.png)

8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

Vue d'ensemble

Description

“8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine” is a compound with the molecular formula C9H8N4S . It belongs to the class of compounds known as 1,2,4-triazolo[1,5-a]pyrimidines . These compounds have been found to be remarkably versatile in drug design due to their structural similarities with purines .

Molecular Structure Analysis

The molecular structure of “8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine” is characterized by a thieno[3,2-e] ring fused with a [1,2,4]triazolo[4,3-c]pyrimidine ring . The compound is isoelectronic with purines, making it a potential surrogate of the purine ring .Chemical Reactions Analysis

While specific chemical reactions involving “8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine” are not detailed in the retrieved sources, pyrimidine derivatives have been known to undergo various reactions . For instance, they can react with acid chlorides and terminal alkynes under Sonogashira conditions .Physical And Chemical Properties Analysis

The average mass of “8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine” is 204.252 Da, and its monoisotopic mass is 204.046967 Da . Other physical and chemical properties are not detailed in the retrieved sources.Applications De Recherche Scientifique

Antimicrobial Activity

Compounds containing the thienotriazolopyrimidine moiety have been studied for their antimicrobial properties. They are known to exhibit a broad spectrum of biological activities, including effectiveness against various microorganisms . This makes them valuable in the development of new antimicrobial agents that could be used to treat bacterial infections.

Anticancer Properties

Research has indicated that certain derivatives of thienotriazolopyrimidine demonstrate significant anticancer activities. They have been found to inhibit the growth and colony formation of cancer cells in a dose-dependent manner . This suggests potential applications in cancer therapy, particularly in the design of targeted drug treatments.

Antiviral Potency Against COVID-19

Molecular docking studies of novel pyrimidine derivatives, including thienotriazolopyrimidine compounds, have shown promising antiviral activity against SARS-CoV-2 . These compounds could serve as protease inhibitors, preventing the virus from replicating and offering a new avenue for COVID-19 treatment.

Antitumor Mechanisms

Thienotriazolopyrimidine derivatives have been suggested to possess antitumor mechanisms. For instance, specific compounds have been shown to inhibit the growth of tumor cells . This opens up possibilities for these compounds to be used in the development of new antitumor drugs.

Inhibitory Activity Against Kinases

Some thienotriazolopyrimidine compounds have demonstrated significant inhibitory activity against kinases, which are enzymes that play a crucial role in the signaling pathways of cells . This property is particularly important in the context of diseases like cancer, where abnormal kinase activity is often observed.

Environmental Applications

The synthesis process of thienotriazolopyrimidines has been noted for its environmental benignness . This aspect is crucial in the context of green chemistry, where the focus is on reducing the environmental impact of chemical processes.

Treatment of Neurodegenerative Diseases

Thienotriazolopyrimidines have been associated with acetylcholinesterase inhibition, which is relevant in the treatment of Alzheimer’s disease . This application is particularly promising given the increasing prevalence of neurodegenerative diseases.

Development of New Therapeutics

The structural diversity and the ability to undergo various chemical transformations make thienotriazolopyrimidines suitable candidates for the development of a wide range of therapeutics . Their versatility in synthesis could lead to the discovery of new drugs for various diseases.

Orientations Futures

The future directions for research on “8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine” and related compounds could involve further exploration of their potential applications in drug design . Their structural similarities with purines make them promising candidates for the development of new therapeutic agents .

Propriétés

IUPAC Name |

11,12-dimethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4S/c1-5-6(2)14-9-7(5)8-12-11-4-13(8)3-10-9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSCODSBFVPMSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C3=NN=CN3C=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B510365.png)

![[2-(4-Fluoroanilino)-2-oxoethoxy]acetic acid](/img/structure/B510367.png)

![2-[(4-oxo-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B510408.png)

![Ethyl 4,5-dimethyl-2-[(2-pyrrolidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B510412.png)

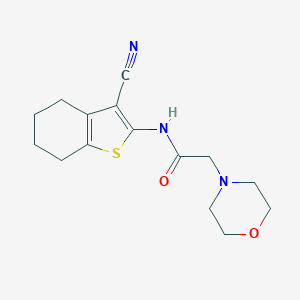

![5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B510414.png)

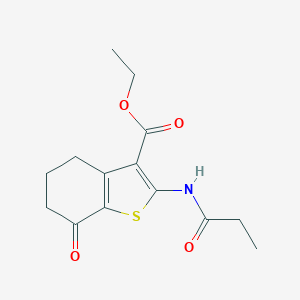

![4-{[3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B510423.png)

![Ethyl 7-oxo-2-[(piperidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B510425.png)

![Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B510426.png)

![2,3,8,9,10,11-Hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione](/img/structure/B510427.png)

![N-[3-(4-ethylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B510429.png)

![ethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B510431.png)